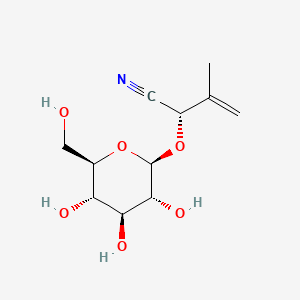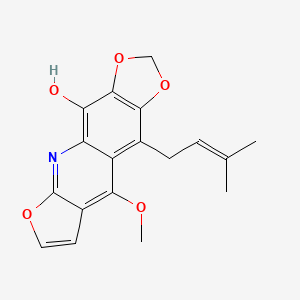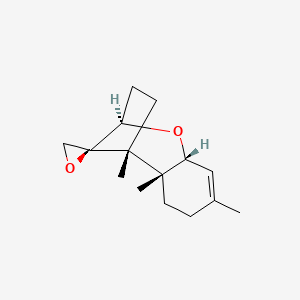
Perazine
Übersicht
Beschreibung
Perazin ist ein typisches Antipsychotikum mit mittlerer Potenz aus der Klasse der Phenothiazine. Es wird hauptsächlich zur Behandlung von psychotischen Störungen wie Schizophrenie eingesetzt. Perazin wirkt als Dopamin-Antagonist, was bei der Bewältigung der Symptome der Psychose hilft .
Vorbereitungsmethoden
Perazin kann durch einen mehrstufigen Prozess synthetisiert werden. Die Synthese beginnt mit Phenothiazin-10-Propionitril, das mit einer Mischung aus Säure und Alkohol behandelt wird, um Methyl-Phenothiazinpropionat zu erzeugen. Dieser Zwischenstoff wird dann mit 1-Methylpiperazin erhitzt, um ein Amid zu bilden. Schließlich wird das Amid unter Verwendung von Diboran zu Perazin reduziert .
Analyse Chemischer Reaktionen
Perazin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Perazin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Sulfoxiden und Sulfonen führt.
Reduktion: Reduktionsreaktionen können Perazin in seine entsprechenden Amin-Derivate umwandeln.
Substitution: Perazin kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen im Piperazinring.
Zu den gebräuchlichen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel für Substitutionsreaktionen .
Wissenschaftliche Forschungsanwendungen
Perazin wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
Chemie: Perazin wird als Referenzverbindung bei der Untersuchung von Phenothiazin-Derivaten verwendet.
Biologie: Es wird in der Forschung verwendet, um die Mechanismen von Antipsychotika und ihre Auswirkungen auf Neurotransmittersysteme zu verstehen.
Medizin: Perazin wird zur Behandlung von Schizophrenie und anderen psychotischen Störungen eingesetzt. Es wurde auch auf seine potenzielle Verwendung bei der Behandlung von Angstzuständen und Depressionen untersucht.
Industrie: Perazin und seine Derivate werden bei der Entwicklung neuer Pharmazeutika und bei der Untersuchung von Arzneimittelwechselwirkungen eingesetzt
Wirkmechanismus
Perazin entfaltet seine Wirkung hauptsächlich durch Antagonisierung von Dopaminrezeptoren, insbesondere der D2-Rezeptoren. Diese Antagonisierung trägt dazu bei, die Symptome der Psychose zu reduzieren, indem die Dopaminaktivität im Gehirn verringert wird. Perazin hat auch eine gewisse Affinität zu anderen Neurotransmitterrezeptoren, einschließlich Serotonin- und Histaminrezeptoren, was zu seinen therapeutischen Wirkungen beitragen kann .
Wirkmechanismus
Perazine exerts its effects primarily by antagonizing dopamine receptors, particularly the D2 receptors. This antagonism helps in reducing the symptoms of psychosis by decreasing the activity of dopamine in the brain. This compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Perazin ähnelt anderen Phenothiazin-Antipsychotika wie Chlorpromazin und Perphenazin. Es wird als eine moderate Potenz im Vergleich zu diesen Verbindungen angesehen. Im Gegensatz zu einigen anderen Antipsychotika birgt Perazin ein geringeres Risiko, extrapyramidale Nebenwirkungen zu verursachen, was es für einige Patienten zur bevorzugten Wahl macht .
Ähnliche Verbindungen umfassen:
Chlorpromazin: Ein weiteres Phenothiazin-Antipsychotikum mit höherer Potenz.
Perphenazin: Ein Phenothiazin-Antipsychotikum mit ähnlichen Wirkmechanismen, aber unterschiedlichen Nebenwirkungsprofilen.
Fluphenazin: Ein hochpotentes Phenothiazin-Antipsychotikum, das bei schweren psychotischen Störungen eingesetzt wird.
Eigenschaften
IUPAC Name |
10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3S/c1-21-13-15-22(16-14-21)11-6-12-23-17-7-2-4-9-19(17)24-20-10-5-3-8-18(20)23/h2-5,7-10H,6,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYVCQFUGFRXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14516-56-4 (maleate (1:2)), 5317-37-3 (di-hydrochloride), 6002-77-3 (maleate) | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6048628 | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-97-9 | |
| Record name | Perazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-[3-(4-methyl-1-piperazinyl)propyl]-10H-phenothiazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8915147A2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Perazine?
A1: this compound primarily exerts its effects by blocking dopamine receptors in the central nervous system. [, ] This antagonistic action on dopaminergic neurotransmission contributes to its antipsychotic effects. [, ]
Q2: Does this compound interact with other neurotransmitter systems?
A2: Yes, in addition to dopamine receptors, this compound also exhibits affinity for serotonin receptors, particularly 5-HT2A receptors. [, ] This interaction with serotonergic pathways may contribute to its broader clinical profile and potential for managing diverse symptoms.
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C20H25N3S, and its molecular weight is 339.5 g/mol. [, ]
Q4: Is there spectroscopic data available for this compound?
A4: Yes, mass spectrometry has been extensively employed to characterize this compound and its metabolites. [] Characteristic fragmentation patterns have been identified, providing insights into its structure and degradation pathways.
Q5: What is known about the stability of this compound under different conditions?
A5: Studies have investigated the stability of this compound in various solutions, including aqueous and buffered solutions. [] Kinetic analysis of its thermal degradation revealed that the rate and pathways of degradation are influenced by factors like pH, temperature, and presence of excipients. [, ]
Q6: How do structural modifications affect the activity of this compound?
A8: Research on related phenothiazines suggests that the nature and position of substituents on the phenothiazine ring system significantly impact their pharmacological activity, potency, and side effect profiles. [, ] For example, the presence of a chlorine atom at the 2-position and trifluoromethyl group at the 3-position on the phenothiazine nucleus, as seen in trifluothis compound, is associated with higher neuroleptic activity compared to this compound.
Q7: What formulation strategies have been explored to improve this compound stability?
A9: While specific formulation strategies haven't been extensively reported for this compound, research on similar phenothiazine drugs suggests that incorporating antioxidants, adjusting pH, and selecting appropriate packaging can enhance stability and shelf-life. [, ]
Q8: What is the metabolic fate of this compound in the body?
A11: this compound undergoes extensive metabolism, primarily in the liver, via various pathways, including N-demethylation, sulfoxidation, and aromatic hydroxylation. [, , ] These metabolic transformations can significantly influence its pharmacokinetic profile and duration of action.
Q9: How does this compound distribute within the body?
A12: this compound exhibits a wide distribution throughout the body, including the central nervous system. [] Its binding to plasma proteins, particularly alpha 1-acid glycoprotein, plays a crucial role in its pharmacokinetic behavior. []
Q10: How is this compound eliminated from the body?
A13: Following metabolism, this compound and its metabolites are primarily eliminated through urine and feces. [, ]
Q11: Does this compound have any known pharmacokinetic interactions with other drugs?
A14: Yes, this compound has been shown to interact with various drugs, particularly those metabolized by cytochrome P450 enzymes in the liver. [, ] For example, co-administration with carbamazepine, a potent CYP inducer, can accelerate the metabolism of certain phenothiazines, potentially impacting their efficacy. [] Furthermore, this compound itself has been suggested to inhibit CYP2D6 activity, potentially leading to increased plasma concentrations of co-administered drugs metabolized by this enzyme. []
Q12: What preclinical models have been employed to study the efficacy of this compound?
A15: Animal models, particularly rodents, have been used to investigate the behavioral and biochemical effects of this compound. For instance, studies in rats have explored its impact on LPS-induced interleukin-1 beta levels in the brain, providing insights into its potential anti-inflammatory effects. []
Q13: Has this compound been evaluated in clinical trials for schizophrenia?
A16: Yes, this compound has been investigated in clinical trials for its efficacy in treating schizophrenia. [, ] These trials have compared its efficacy and side effect profile to placebo, other typical antipsychotics like haloperidol, and atypical antipsychotics like olanzapine and zotepine. [, , ]
Q14: Are there known mechanisms of resistance to this compound?
A14: While specific resistance mechanisms to this compound haven't been extensively reported, research on other antipsychotics suggests potential mechanisms might involve alterations in dopamine receptor density or sensitivity.
Q15: What is the safety profile of this compound?
A15: this compound, like other phenothiazines, can cause side effects, some of which can be serious.
Q16: What analytical techniques are commonly used for this compound quantification?
A21: High-performance liquid chromatography (HPLC) is a widely employed method for quantifying this compound and its metabolites in various biological matrices, including plasma, serum, and brain tissue. [, , , ] This technique, coupled with different detectors like UV or mass spectrometry, enables sensitive and specific measurement of this compound concentrations.
Q17: Are there any other analytical methods used to study this compound?
A22: Yes, in addition to HPLC, other techniques like thin-layer chromatography (TLC) [], gas chromatography (GC) [], and spectrofluorimetry [] have also been used for the analysis of this compound in different settings. Radioreceptor assay has been explored as a method to assess the bioactivity of this compound and its metabolites in serum. []
Q18: Have the analytical methods used for this compound determination been validated?
A25: Yes, analytical methods, particularly HPLC methods, employed for this compound quantification have undergone validation procedures to ensure accuracy, precision, and specificity. [, ] This rigorous validation process is essential for generating reliable and reproducible data in pharmacokinetic and bioequivalence studies.
Q19: What quality control measures are employed during this compound manufacturing?
A19: As a pharmaceutical product, this compound manufacturing adheres to strict quality control standards throughout the production process to ensure batch-to-batch consistency, purity, and compliance with regulatory requirements.
Q20: Can this compound induce or inhibit drug-metabolizing enzymes?
A29: Yes, as previously mentioned, this compound has been suggested to inhibit CYP2D6, a key enzyme involved in the metabolism of many drugs. [, ] Conversely, co-administration with CYP inducers like carbamazepine can accelerate its metabolism. [] These interactions highlight the importance of considering potential drug-drug interactions in clinical practice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[(2-hydroxyphenyl)methyl]-4-piperidinecarboxamide](/img/structure/B1214487.png)
![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)








![(1R,3S,4S,7S,11S,12R)-4-hydroxy-1,4-dimethyl-12-(6-methylhept-5-en-2-yl)-6-oxotricyclo[9.3.0.03,7]tetradec-8-ene-8-carbaldehyde](/img/structure/B1214507.png)


